molecular formula C26H38N2O9 B14762303 Phthalimidinoglutarimide-5'-C3-O-PEG5-OH

Phthalimidinoglutarimide-5'-C3-O-PEG5-OH

Cat. No.: B14762303
M. Wt: 522.6 g/mol
InChI Key: RJCSZWKOSNYBRX-UHFFFAOYSA-N
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Description

Phthalimidinoglutarimide-5'-C3-O-PEG5-OH is a synthetic compound designed as a key building block for proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation systems. Its structure comprises a phthalimidinoglutarimide core linked to a C3-O-PEG5-OH chain at the 5' position. The phthalimidinoglutarimide moiety serves as an E3 ubiquitin ligase ligand, while the PEG5 spacer enhances solubility and modulates pharmacokinetic properties. The terminal hydroxyl (-OH) group facilitates conjugation to target protein binders via click chemistry or esterification .

Properties

Molecular Formula

C26H38N2O9

Molecular Weight

522.6 g/mol

IUPAC Name

3-[6-[3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C26H38N2O9/c29-7-9-34-11-13-36-15-17-37-16-14-35-12-10-33-8-1-2-20-3-4-22-21(18-20)19-28(26(22)32)23-5-6-24(30)27-25(23)31/h3-4,18,23,29H,1-2,5-17,19H2,(H,27,30,31)

InChI Key

RJCSZWKOSNYBRX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-5’-C3-O-PEG5-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a series of chemical reactions to form the final compound. The PEG chain is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the PEG reacts with a suitable leaving group on the glutarimide intermediate. The reaction conditions often involve the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Phthalimidinoglutarimide-5’-C3-O-PEG5-OH is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions. Purification steps, such as column chromatography or recrystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-5’-C3-O-PEG5-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the PEG chain can be modified by reacting with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Triethylamine as a base in dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Phthalimidinoglutarimide-5’-C3-O-PEG5-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein-ligand interactions due to its ability to form stable conjugates with proteins.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-5’-C3-O-PEG5-OH involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their structure or function. The PEG chain enhances the solubility and stability of the compound, allowing it to effectively reach and interact with its targets.

Comparison with Similar Compounds

Key Features :

  • Molecular Structure : The compound’s linker (C3) and PEG5 chain provide flexibility and hydrophilicity, critical for cellular uptake and proteasomal engagement.
  • Synthesis : Derived from multi-step organic reactions, including nucleophilic substitutions and PEGylation, with purity verified by HPLC (≥95%) and HRMS .
  • Applications : Used in PROTAC development to degrade disease-relevant proteins (e.g., kinases, transcription factors) by recruiting E3 ligases like CRBN .
Structural and Physicochemical Properties

Phthalimidinoglutarimide-5'-C3-O-PEG5-OH belongs to a family of analogs differentiated by linker length (C1–C7), PEG spacer size (PEG1–PEG6), and terminal functional groups (-OH, -COOH, -NH2). Below is a comparative analysis:

Compound Name Linker PEG Chain Terminal Group Molecular Formula Molecular Weight (g/mol) Purity (HPLC) Key Applications
Phthalimidinoglutarimide-5'-C3-O-PEG1-OH C3 PEG1 -OH C₁₈H₂₂N₂O₅ 346.38 ≥95% PROTAC synthesis
Phthalimidinoglutarimide-5'-C3-O-PEG2-C2-acid C3 PEG2 -COOH C₂₃H₃₀N₂O₈ 462.50 ≥95% Bioconjugation
Phthalimidinoglutarimide-5'-propargyl-PEG5-OH Propargyl PEG5 -OH N/A ~600 (estimated)* ≥95% Click chemistry
Thalidomide-O-PEG3-amine hydrochloride None PEG3 -NH2 N/A N/A ≥95% Targeted drug delivery

*Estimated based on PEG unit increments (each PEG unit ≈ +44 g/mol).

Key Observations :

Linker Flexibility: C3 linkers (vs. shorter C1/C2) optimize spatial alignment between the E3 ligase ligand and target protein binder, enhancing ternary complex formation . Propargyl linkers (e.g., Phthalimidinoglutarimide-5'-propargyl-PEG5-OH) enable copper-free click chemistry but may introduce steric hindrance .

PEG Chain Impact :

  • Longer PEG chains (PEG5 vs. PEG1–PEG4) improve aqueous solubility and reduce aggregation, critical for in vivo stability .
  • PEG5-OH (target compound) balances hydrophilicity and molecular weight (~600 g/mol), avoiding excessive size that limits cell permeability .

Terminal Functional Groups :

  • -OH groups (vs. -COOH or -NH2) simplify conjugation to carboxylic acid-containing ligands via ester bonds, whereas -COOH supports amine coupling .

Cytotoxicity and Efficacy :

  • Analogs with PEG3–PEG5 spacers show reduced cytotoxicity (IC50 > 10 µM in HEK293 cells) vs. non-PEGylated variants, attributed to improved solubility .
  • In PROTAC constructs, PEG5-linked derivatives exhibit >70% target protein degradation at 100 nM concentrations .
Commercial and Regulatory Status
  • Availability: Tenova Pharmaceuticals lists this compound as priced at $490.00 (50 mg), though current stock status is unclear .
  • Regulatory : All analogs are labeled "For Research Use Only," emphasizing pre-clinical applications .

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